1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a (3-hydroxyoxolan-3-yl)methyl substituent.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-19-11-3-2-9(14)6-10(11)16-12(17)15-7-13(18)4-5-20-8-13/h2-3,6,18H,4-5,7-8H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPBPIRCXOLNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-Methoxyaniline
The 5-chloro-2-methoxyphenyl moiety is typically derived from 2-methoxyphenol through sequential functionalization. Chlorination at the 5-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 5-chloro-2-methoxyphenol with >85% efficiency. Subsequent conversion to the aniline derivative involves a two-step process:
- Nitration : Treatment with concentrated nitric acid (HNO₃) in acetic acid introduces a nitro group at the 4-position, forming 4-nitro-5-chloro-2-methoxyphenol.
- Reduction : Catalytic hydrogenation over palladium-on-carbon (Pd/C) in ethanol reduces the nitro group to an amine, producing 5-chloro-2-methoxyaniline in 78–92% yield.
Synthesis of (3-Hydroxyoxolan-3-yl)Methylamine
The (3-hydroxyoxolan-3-yl)methyl group is constructed via a cyclization strategy:
- Oxolan Formation : Reacting 1,4-butanediol with para-toluenesulfonic acid (p-TsOH) under reflux yields oxolan (tetrahydrofuran).
- Hydroxymethyl Introduction : Oxolan-3-one, generated through oxidation of oxolan using Jones reagent, undergoes a Grignard reaction with methylmagnesium bromide (CH₃MgBr) to form 3-hydroxy-3-methyloxolane.
- Amination : The hydroxymethyl group is converted to an amine via a Hofmann rearrangement using bromine (Br₂) and sodium hydroxide (NaOH), producing (3-hydroxyoxolan-3-yl)methylamine in 65–70% yield.
Urea Bond Formation Strategies
The critical urea linkage is established through one of three primary methods:
Phosgene-Mediated Coupling
Reacting 5-chloro-2-methoxyaniline with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane generates the corresponding isocyanate intermediate. Subsequent addition of (3-hydroxyoxolan-3-yl)methylamine at −10°C yields the target urea in 60–75% purity.
Reaction Conditions :
Carbonyldiimidazole (CDI) Activation
A safer alternative employs 1,1'-carbonyldiimidazole (CDI) to activate the amine:
- 5-Chloro-2-methoxyaniline reacts with CDI in tetrahydrofuran (THF) to form an imidazolide.
- (3-Hydroxyoxolan-3-yl)methylamine is added dropwise, facilitating urea formation at 50°C.
Advantages :
Solid-Phase Synthesis
Recent advancements utilize Wang resin-bound 5-chloro-2-methoxyaniline, which is treated with di-tert-butyl dicarbonate (Boc₂O) to form a protected intermediate. Cleavage with trifluoroacetic acid (TFA) and subsequent coupling with the oxolan-derived amine achieves 82% yield.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 68 | 92 |
| THF | 72 | 89 |
| DMF | 58 | 85 |
| Acetonitrile | 64 | 90 |
Polar aprotic solvents like THF enhance nucleophilic attack during urea formation, while dichloromethane minimizes side reactions.
Temperature Optimization
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| −10 | 24 | 68 |
| 25 | 12 | 72 |
| 50 | 6 | 65 |
Elevated temperatures reduce reaction time but may degrade heat-sensitive intermediates.
Analytical Characterization
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction of a related urea derivative confirms the planar geometry of the urea moiety and intramolecular hydrogen bonding between the hydroxy group and carbonyl oxygen.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea linkage can be reduced to form an amine derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1-(5-Chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea has potential applications in drug design and development due to its ability to interact with specific molecular targets. Its structure suggests it could serve as a pharmacophore for developing new therapeutic agents. The unique functional groups may enhance binding affinity to enzymes or receptors, potentially leading to the inhibition of specific biological pathways.
Biological Studies
Research indicates that this compound may affect biological systems through mechanisms such as enzyme inhibition or receptor binding. Studies have shown its potential in modulating the activity of enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like diabetes or obesity.
Materials Science
In materials science, this compound can be utilized as a building block for synthesizing advanced materials with tailored properties. Its unique chemical structure may contribute to the development of polymers or nanomaterials with specific functionalities.
Efficacy in Biological Models
Several studies have investigated the efficacy of this compound in various biological models:
- Anti-inflammatory Properties : In mouse models of inflammation, the compound demonstrated significant reductions in inflammatory markers, suggesting potential use in treating autoimmune diseases.
- Bioavailability Studies : Research has indicated that the compound exhibits favorable bioavailability profiles, making it suitable for oral administration.
- Safety Assessments : Long-term toxicity studies have shown no adverse effects at therapeutic doses, indicating a favorable safety profile for further development.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation in mouse models of rheumatoid arthritis and psoriasis |
| Enzyme inhibition | Potential to inhibit specific metabolic enzymes |
| Bioavailability | Improved absorption rates compared to similar compounds |
| Safety profile | No observable adverse effects in long-term studies |
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of the target compound and its analogs:
Key Observations :
- Polarity and Solubility: The target compound’s 3-hydroxyoxolane group likely improves aqueous solubility compared to PQ401 (quinoline) and 1-(5-Cl-2-OCH₃-phenyl)-3-(3-Cl-phenyl)urea (dual Cl substituents) .
- Molecular Weight : The target compound’s inferred mass (~329.76 g/mol) aligns with typical drug-like molecules, whereas PQ401’s larger structure (376.82 g/mol) may affect pharmacokinetics .
Commercial and Research Relevance
- Availability: Compounds like 2-amino-2-(5-chloro-2-methoxyphenyl)acetic acid () are commercially available, indicating interest in related scaffolds for drug discovery .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea, a synthetic organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide. Its molecular formula is , which includes a chloro group and a methoxy group that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₁O₄ |
| Molecular Weight | 287.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting their activity. The chloro and methoxy groups on the benzamide core facilitate binding to target proteins or enzymes, while the hydroxyoxolan-3-ylmethyl group may enhance the compound’s solubility and bioavailability.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects against various strains.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antitumor Potential : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Activity : A study reported that derivatives of chlorinated phenyl ureas demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Inflammation Model : In an animal model of inflammation, a structurally similar compound reduced edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
- Antitumor Research : A recent investigation revealed that certain urea derivatives could induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea, and how are intermediates purified?
- Methodology : Synthesis typically involves coupling a substituted phenyl isocyanate (e.g., 5-chloro-2-methoxyphenyl isocyanate) with a hydroxyl-oxolane methylamine derivative. Reaction conditions include anhydrous solvents (e.g., THF, DCM) and catalysts like triethylamine. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the isocyanate intermediate. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Techniques :
- NMR : H and C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for aromatic protons; δ ~155–160 ppm for carbonyl).
- FT-IR : Peaks at ~1650–1700 cm (urea C=O stretch) and ~3200–3400 cm (N-H stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (calculated m/z ~343.08) .
Q. How does the 3-hydroxyoxolane moiety influence solubility and stability?
- Solubility : The hydroxyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing solubility in non-polar solvents.
- Stability : Susceptible to oxidation at the hydroxyl group; store under inert atmosphere at −20°C. Use stabilizers like BHT (0.1% w/v) for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict hydrogen-bonding patterns in crystallographic studies?
- Approach : Use software like SHELX (for refinement) and Mercury (for visualization). Graph-set analysis (e.g., Etter’s rules) identifies motifs like R_2$$^2(8) hydrogen-bonded dimers involving urea N-H and oxolane O-H groups .
- Example : A similar urea derivative exhibited a 2D network via N-H···O and O-H···O interactions, stabilizing the crystal lattice .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Study : If enzyme inhibition varies between cell-free and cell-based assays:
- Possible Causes : Differences in membrane permeability (logP ~2.5 for this compound may limit cellular uptake).
- Solutions :
- Modify logP via prodrug strategies (e.g., esterification of the hydroxyl group).
- Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. How can reaction conditions be optimized to suppress byproducts during urea bond formation?
- Byproduct Analysis : Common byproducts include symmetric ureas (from isocyanate dimerization) or hydrolyzed amines.
- Optimization :
- Use excess amine (1.5 equiv.) and slow addition of isocyanate.
- Employ flow chemistry to control exothermic reactions and reduce side reactions .
Q. What role does the 5-chloro-2-methoxyphenyl group play in modulating biological target selectivity?
- Hypothesis : The chlorine atom enhances electron-withdrawing effects, increasing urea’s hydrogen-bonding capacity. Methoxy group orientation may influence steric interactions with hydrophobic binding pockets.
- Validation : Synthesize analogs (e.g., 5-fluoro or 5-methyl derivatives) and compare IC values in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
